molecular formula C2H3LiO2 B147961 Lithium acetate CAS No. 546-89-4

Lithium acetate

Cat. No. B147961
CAS RN: 546-89-4
M. Wt: 66 g/mol
InChI Key: XIXADJRWDQXREU-UHFFFAOYSA-M
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Description

Lithium acetate is a salt commonly used in various applications, including as a catalyst in organic synthesis. It exists in both anhydrous and hydrated forms, with the latter being more thoroughly characterized. The anhydrous form can exist as different polymorphs, and the dihydrate form is known to have a one-dimensional structure . Lithium acetate dihydrate crystallizes in the Cmmm space group at room temperature, transitioning to a Pman space group at low temperatures .

Synthesis Analysis

Lithium acetate can be synthesized in the gas phase through electrospray ionization and collision-induced ionization, forming the lithium acetate enolate anion. This anion is a key intermediate in various chemical reactions . Additionally, lithium acetate can catalyze reactions such as the aldol reaction between aldehydes and trimethylsilyl enolates in a dimethylformamide-water solvent, leading to the formation of aldols . It also catalyzes Mannich-type reactions under mild conditions, even in the presence of water .

Molecular Structure Analysis

The molecular structure of lithium acetate has been studied using neutron powder diffraction, revealing dynamic disorder in the methyl groups at room temperature and a more ordered structure at low temperatures . In lithium 2-pyridyl-N-oxide acetate, lithium bonding has been investigated using Car-Parrinello molecular dynamics and path integral molecular dynamics, showing that the lithium atom is equidistant between heavy atoms in the molecule .

Chemical Reactions Analysis

Lithium acetate is involved in various chemical reactions, acting as a catalyst. It has been shown to facilitate the aldol reaction, leading to high yields of aldols , and to catalyze Mannich-type reactions, producing β-amino carbonyl compounds . The lithium acetate enolate anion is reactive and has been studied for its structure and energetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium acetate have been explored through different techniques. Single crystal X-ray diffraction, powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy have been used to study the structure and stability of its polymorphs and hydrates . Lithium nuclear magnetic resonance has been employed to determine the quadrupole coupling parameters and the orientation of the electric field gradient tensor in lithium acetate dihydrate, indicating a tetrahedral configuration around the lithium ion .

Scientific Research Applications

1. Lithium-Ion Batteries

Lithium acetate has been studied in the context of lithium-ion batteries, particularly focusing on its role as a co-solvent in electrolytes. Research has shown that using methyl acetate as a co-solvent can significantly increase the cell rate capability of lithium-ion batteries, a finding of great interest for the development of cells supporting rapid charge and long lifetime (Jing Li et al., 2018).

2. Yeast Transformation

Lithium acetate is employed in the transformation of yeast cells. The LiAc (lithium acetate) method is particularly noted for its simplicity and speed, making it ideal for situations where high efficiency is not essential. Studies have explored modifications to this method, such as the inclusion of DMSO, to enhance its transformation efficiency (J. Hill et al., 1991).

3. Chemical Synthesis

In the field of chemical synthesis, lithium acetate has been used as a catalyst. For example, it has been applied in the Mannich-type reaction between trimethylsilyl enolates and aldimines, demonstrating its utility in producing β-amino carbonyl compounds under mild conditions (Eiki Takahashi et al., 2004).

4. Analyzing Lithium Compounds

Lithium acetate, among other lithium compounds, has been studied for its thermal behavior. These studies are crucial in understanding the decomposition processes of lithium compounds and their stability, which has implications in various pharmaceutical and chemical applications (G. E. Tobón-Zapata et al., 2000).

5. Biomedical Research

In biomedical research, lithium acetate has been used in various studies, such as exploring its effects on different biological systems. This includes studies on its impact on DNAzyme-based imaging in neurons and its interaction with other biochemical processes (Claire E. McGhee et al., 2021).

Future Directions

Lithium acetate has potential applications in the field of energy storage. It is used in the preparation of plasticized polymer electrolytes for lithium-ion batteries . Research is being conducted to improve the physicochemical and electrochemical properties of solid polymer electrolytes for high-performance Li-based batteries .

properties

IUPAC Name

lithium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXADJRWDQXREU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883436
Record name Acetic acid, lithium salt (1:1)
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Molecular Weight

66.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; Becomes dihydrate at 56.5 deg C; [Merck Index] White powder; Soluble in water; [MSDSonline]
Record name Lithium acetate
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Product Name

Lithium acetate

CAS RN

546-89-4
Record name Lithium acetate
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Record name Acetic acid, lithium salt (1:1)
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Record name Acetic acid, lithium salt (1:1)
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Record name Lithium acetate
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Record name LITHIUM ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65,300
Citations
RD Gietz, RA Woods - Methods in enzymology, 2002 - Elsevier
In this chapter we have provided instructions for transforming yeast by a number of variations of the LiAc/SS-DNA/PEG method for a number of different applications. The rapid …
Number of citations: 313 www.sciencedirect.com
RD Gietz, RH Schiestl - Yeast, 1991 - Wiley Online Library
Applications of high efficiency lithium acetate transformation of intact yeast cells using … The highly efficient yeast lithium acetate transformation protocol of Schiestl and GietL (1989) was …
Number of citations: 524 onlinelibrary.wiley.com
RN Pandey, PM Henry - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
… The reported amount of water in lithium acetate was 1%. Prior to making up solutions the salt was treated with calculated amounts of acetic anhydride and warmed. The Pd(I1) stock …
Number of citations: 100 cdnsciencepub.com
R Soni, JP Carmichael, JAH Murray - Current genetics, 1993 - Springer
We have compared a number of procedures for the transformation of whole cells of the yeast Saccharomyces cerevisiae and assessed the effects of dimethylsulphoxide (DMSO) or …
Number of citations: 171 link.springer.com
R Agatep, RD Kirkpatrick, DL Parchaliuk… - Technical Tips …, 1998 - core.ac.uk
… The ‘standard high-efficiency’version of the lithium acetate (LiAc)/single-stranded DNA (ss-DNA)/polyethylene glycol (PEG) protocol is used when a large number of transformants are …
Number of citations: 230 core.ac.uk
MZA Yahya, AK Arof - European polymer journal, 2002 - Elsevier
… This paper presents a study on plasticized chitosan–lithium acetate complexes and its ability as an ionic conductor. Results from experiments mentioned above will be presented and …
Number of citations: 67 www.sciencedirect.com
MZA Yahya, AK Arof - Carbohydrate polymers, 2004 - Elsevier
… In this work, chitosan was doped with lithium acetate dihydrate (LiOAc). In order to check for complexation, XPS was carried out. The binding energy between the lithium cation of the …
Number of citations: 72 www.sciencedirect.com
S Wu, GJ Letchworth - Biotechniques, 2004 - Future Science
… pastoris with 0.1 M lithium acetate (LiAc) and 10 mM dithiothreitol (DTT) before … DNA can be transformed into Pichia with lithium acetate (LiAc) alone, but the transformation …
Number of citations: 441 www.future-science.com
MZA Yahya, AK Arof - European polymer journal, 2003 - Elsevier
Plasticized polymer electrolytes composed of chitosan as the host polymer, oleic acid (OA) as the plasticizer and lithium acetate (LiOAc) as the doping salt were prepared by the solution …
Number of citations: 203 www.sciencedirect.com
SK Rai, A Atwood-Moore, HL Levin - … pombe: Methods and Protocols, 2018 - Springer
… Here, we present a simple and efficient method of lithium acetate/polyethylene glycol (PEG) transformation that consistently produces transformation efficiencies between 1.0 × 10 3 and …
Number of citations: 18 link.springer.com

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